Cas no 289504-09-2 (N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide)
N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide
- N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-methoxybenzamide
- Benzamide, N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxy-
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- Inchi: 1S/C21H15Cl2NO3/c1-27-15-9-6-13(7-10-15)21(26)24-19-11-8-14(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26)
- InChI Key: RZWUAABGXODDCZ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(Cl)C=C1C(=O)C1=CC=CC=C1Cl)(=O)C1=CC=C(OC)C=C1
Experimental Properties
- Density: 1.359±0.06 g/cm3(Predicted)
- Boiling Point: 508.0±50.0 °C(Predicted)
- pka: 12.04±0.70(Predicted)
N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0325-0345-2μmol |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |
289504-09-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0325-0345-5μmol |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |
289504-09-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0325-0345-10μmol |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |
289504-09-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0325-0345-20μmol |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |
289504-09-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0325-0345-1mg |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |
289504-09-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0325-0345-2mg |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |
289504-09-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0325-0345-3mg |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |
289504-09-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0325-0345-4mg |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |
289504-09-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0325-0345-5mg |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |
289504-09-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0325-0345-10mg |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |
289504-09-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide
N-4-Chloro-2-(2-Chlorobenzoyl)phenyl-4-methoxybenzamide (CAS No. 289504-09-2): An Overview of Its Structure, Properties, and Applications
N-4-Chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide (CAS No. 289504-09-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique molecular structure and diverse biological activities. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide, highlighting its significance in contemporary scientific research.
The molecular formula of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide is C19H13Cl2NO3, with a molecular weight of approximately 368.16 g/mol. The compound features a benzamide core substituted with various functional groups, including chloro and methoxy moieties. These substituents play a crucial role in determining the compound's physical and chemical properties, as well as its biological activity.
The synthesis of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide typically involves multi-step reactions, starting from readily available starting materials. One common approach is the condensation of 4-chloro-2-(2-chlorobenzoyl)aniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction yields the desired product with high purity and yield. The synthetic route has been optimized to minimize side reactions and improve overall efficiency, making it suitable for large-scale production.
In terms of physical properties, N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide is a white crystalline solid with a melting point ranging from 175°C to 177°C. It is insoluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solubility characteristics are advantageous for various applications, including drug formulation and biological assays.
The biological activity of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide has been extensively studied in recent years. Research has shown that this compound possesses potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages.
Furthermore, preclinical studies have evaluated the efficacy of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide in animal models of inflammatory diseases. Results from these studies indicate that the compound exhibits significant anti-inflammatory effects without causing notable side effects. These findings suggest that N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide could be a valuable addition to the arsenal of anti-inflammatory drugs currently available.
In addition to its anti-inflammatory properties, N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide has also shown potential as an antitumor agent. Studies have reported that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this antitumor activity involves the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
The potential therapeutic applications of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide extend beyond inflammation and cancer. Recent research has explored its use in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that the compound may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
In conclusion, N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methoxybenzamide (CAS No. 289504-09-2) is a multifaceted compound with a wide range of biological activities. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further investigation in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic applications, it is likely that this compound will play an increasingly important role in the development of novel treatments for various diseases.
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